2-Bromo-3-ethylthiophene

Overview

Description

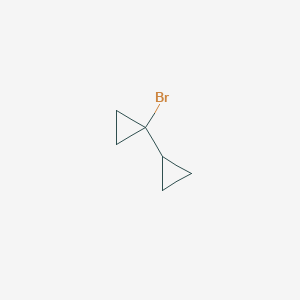

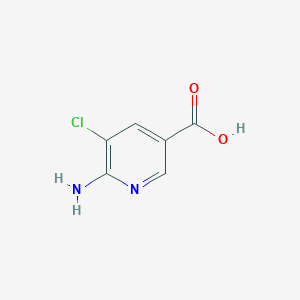

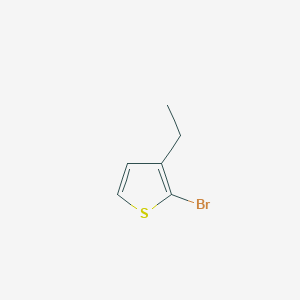

2-Bromo-3-ethylthiophene is a heterocyclic organic compound that belongs to the group of thiophene derivatives. It has a molecular formula of C6H7BrS and an average mass of 191.089 Da .

Synthesis Analysis

The synthesis of 2-Bromo-3-ethylthiophene can be achieved from 3-Ethylthiophene . The crude product is purified by distillation at 180 °C/50 mbar to give 2-bromo-3-ethyl-thiophene .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-ethylthiophene is characterized by a thiophene ring substituted with a bromine atom and an ethyl group .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The polymerization reaction mechanism of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

2-Bromo-3-ethylthiophene appears as a pale yellow to yellow liquid with an unpleasant odor. Its boiling point is 178°C, and its melting point is -2.5°C. Its density is 1.443 g/mL at 25°C.Scientific Research Applications

Organic Semiconductors

2-Bromo-3-ethylthiophene: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) . The bromine atom in 2-Bromo-3-ethylthiophene can undergo further functionalization, allowing for the fine-tuning of the semiconductor’s electronic properties.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of 2-Bromo-3-ethylthiophene into polymers or coatings can enhance their ability to protect metals from corrosion, especially in harsh environments .

OLED Fabrication

The field of organic light-emitting diodes (OLEDs) benefits from the unique luminescent properties of thiophene-based molecules2-Bromo-3-ethylthiophene can be used to create OLED materials with specific emission colors and improved stability .

Pharmaceutical Applications

Thiophene derivatives exhibit a range of pharmacological properties2-Bromo-3-ethylthiophene could be a key intermediate in the synthesis of new drugs with potential anticancer, anti-inflammatory, or antimicrobial effects .

Conductive Polymers

The synthesis of conductive polymers often involves thiophene derivatives2-Bromo-3-ethylthiophene can be polymerized to form polythiophenes, which are known for their high conductivity and potential use in electronic devices .

Optoelectronic Devices

Regioregular polythiophenes derived from 2-Bromo-3-ethylthiophene have applications in optoelectronic devices. These materials can be used in solar cells, photodetectors, and other devices that require materials with specific electronic and optical properties .

Mechanism of Action

The autopolymerization reaction of 2-bromo-3-methoxythiophene was found to occur in multiple steps . When the brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Safety and Hazards

Future Directions

Thiophene-based conjugated polymers, such as 2-Bromo-3-ethylthiophene, have received much attention due to their exceptional optical and conductive properties . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Future research may focus on the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .

properties

IUPAC Name |

2-bromo-3-ethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTKQBAGXQUSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563003 | |

| Record name | 2-Bromo-3-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-ethylthiophene | |

CAS RN |

53119-61-2 | |

| Record name | 2-Bromo-3-ethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53119-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-ethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.